

# Application Notes and Protocols for Timapiprant Sodium in Cell Culture Experiments

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## Compound of Interest

Compound Name: *Timapiprant sodium*

Cat. No.: *B1683164*

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## Introduction

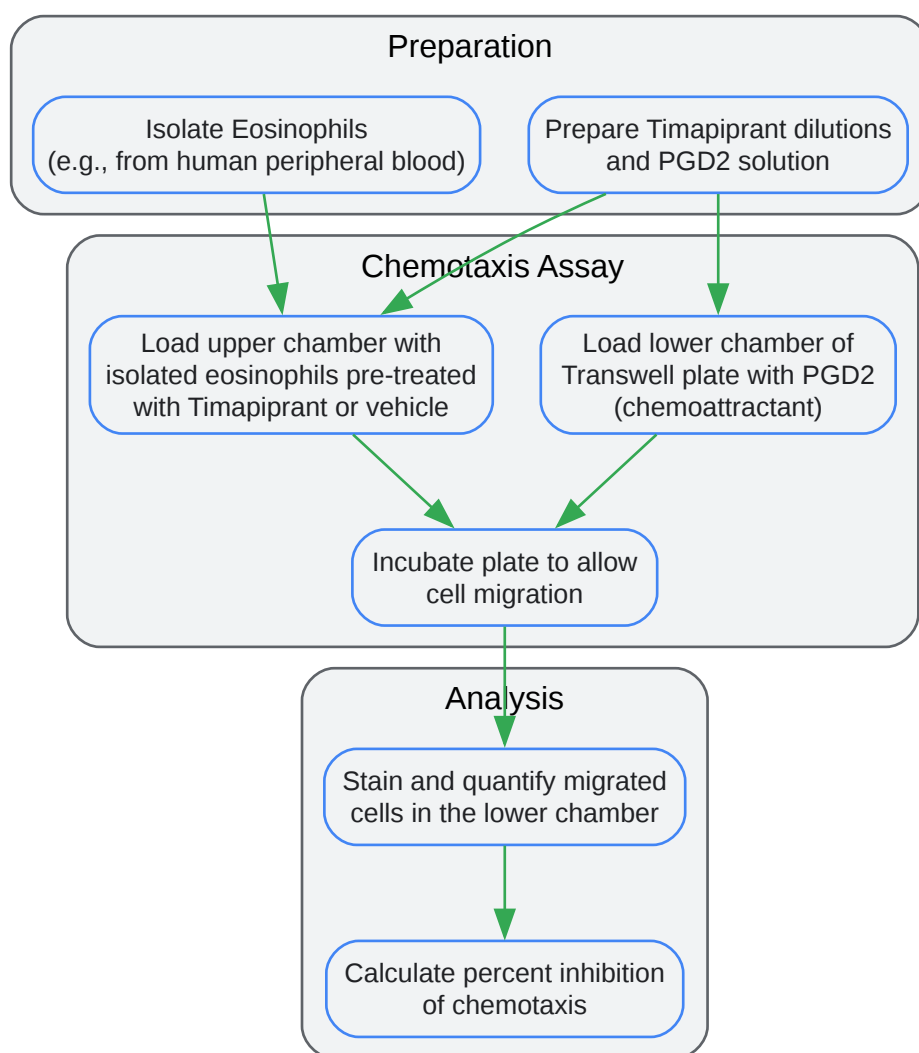
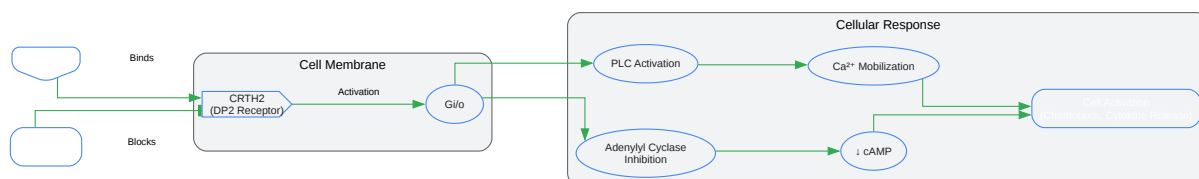
**Timapiprant sodium**, also known as OC000459 sodium, is a potent and selective antagonist of the Prostaglandin D2 (PGD2) receptor 2, more commonly known as CRTH2 (chemoattractant receptor-homologous molecule expressed on Th2 cells).[1][2] PGD2 is a critical lipid mediator involved in orchestrating inflammatory and allergic responses, primarily through its interaction with the CRTH2 receptor expressed on various immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[1][3][4] By blocking the PGD2/CRTH2 signaling pathway, **Timapiprant sodium** effectively inhibits the activation, migration, and cytokine release of these key effector cells, making it a valuable tool for in vitro studies of allergic inflammation and related diseases such as asthma and allergic rhinitis.[4][5]

These application notes provide detailed protocols for utilizing **Timapiprant sodium** in common cell culture experiments to investigate its effects on immune cell function.

## Mechanism of Action

Prostaglandin D2 (PGD2), primarily released by activated mast cells, binds to the CRTH2 receptor on target immune cells.[1][3] This interaction activates a G-protein coupled signaling cascade, leading to downstream effects such as calcium mobilization, inhibition of adenylyl cyclase, and ultimately, cellular responses like chemotaxis, degranulation, and cytokine production.[6] **Timapiprant sodium** acts as a competitive antagonist at the CRTH2 receptor,

preventing PGD2 from binding and thereby abrogating these pro-inflammatory cellular responses.[1]



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